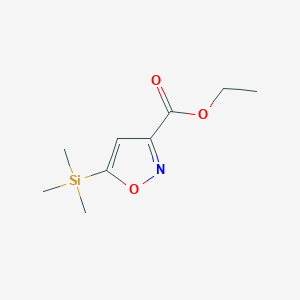

5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C9H15NO3Si. It belongs to the class of isoxazole derivatives, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester typically involves the cycloaddition of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine. This reaction yields 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazoles, which are subsequently oxidized to form the desired isoxazole derivative . Another method involves the use of tert-butyl nitrite or isoamyl nitrite to synthesize 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are eco-friendly and involve the use of readily available starting materials and mild reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The oxidation of propargylamines to oximes followed by intramolecular cyclization to form isoxazoles.

Reduction: Hydrogenation of isoxazole derivatives to form corresponding amines.

Substitution: Reactions with aldehydes and N-hydroximidoyl chlorides to form trisubstituted isoxazoles.

Common Reagents and Conditions

Common reagents used in these reactions include triethylamine, tert-butyl nitrite, isoamyl nitrite, and various metal catalysts such as copper (I) and ruthenium (II) . Reaction conditions typically involve moderate temperatures and the use of solvents like water or chloroform .

Major Products

The major products formed from these reactions include 3,4-disubstituted isoxazoles, 3,5-disubstituted isoxazoles, and corresponding amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promising activity against Mycobacterium tuberculosis (Mtb), making it a candidate for antituberculosis drug development. Studies indicate that modifications at specific positions can enhance its potency against both drug-susceptible and drug-resistant strains of Mtb .

Antimicrobial and Anticancer Properties

Research has highlighted the potential of 5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester in exhibiting antimicrobial and anticancer activities. Its derivatives have been evaluated for their efficacy against various bacterial strains and cancer cell lines, showing significant inhibition rates .

Case Study: Anticancer Activity

A study evaluated the anticancer properties of several isoxazole derivatives, including this compound, demonstrating IC50 values in the low micromolar range against specific cancer cell lines, indicating its potential as a therapeutic agent .

Chemical Biology

The compound serves as a valuable building block in synthetic organic chemistry, facilitating the creation of more complex heterocyclic compounds. Its reactivity allows for various chemical transformations, including oxidation and substitution reactions, which are essential in developing new pharmacological agents .

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antituberculosis | Mycobacterium tuberculosis | 0.5 | |

| Anticancer | HeLa (cervical cancer) | 2.1 | |

| Antimicrobial | E. coli | 1.5 |

Table 2: Synthetic Routes

| Reaction Type | Conditions | Products |

|---|---|---|

| Cycloaddition | Aldehydes + N-hydroximidoyl chlorides | Isoxazole derivatives |

| Oxidation | Propargylamines + oxidizing agents | Isoxazoles |

| Substitution | Aldehydes + triethylamine | Trisubstituted isoxazoles |

Wirkmechanismus

The mechanism of action of 5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to biological targets based on their chemical diversity, which allows them to exert various biological effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the isoxazole derivative.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester include other isoxazole derivatives such as:

- Isoxazole-3-carboxylic acid

- Isoxazole-5-carboxylic acid

- 3,5-disubstituted isoxazoles

Uniqueness

This compound is unique due to its trimethylsilanyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and drug discovery .

Biologische Aktivität

5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester is a compound belonging to the isoxazole class, which has garnered attention for its potential biological activities. Isoxazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a trimethylsilanyl group attached to an isoxazole ring, which is further substituted with a carboxylic acid ethyl ester. This structural configuration may influence its solubility and interaction with biological targets.

Antimicrobial Activity

Research has shown that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, studies on similar isoxazole derivatives have demonstrated activity against various bacterial strains, including Mycobacterium tuberculosis and other pathogens. The presence of the carboxylic acid moiety in the structure enhances its interaction with bacterial cell membranes, potentially leading to increased permeability and subsequent antimicrobial effects .

Anti-inflammatory Effects

Isoxazole derivatives have been investigated for their anti-inflammatory properties. In vitro studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The mechanism often involves modulation of signaling pathways associated with inflammation, particularly through inhibition of NF-kB activation .

Anticancer Potential

The anticancer activity of isoxazole derivatives has been a focal point in medicinal chemistry. Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation. For example, studies indicate that certain isoxazoles can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that modifications at the C-5 position of the isoxazole ring significantly affect potency against various biological targets. For instance, the introduction of different substituents can enhance binding affinity to specific receptors or enzymes involved in disease processes .

Case Study 1: Antitubercular Activity

In a study focusing on antitubercular agents, researchers synthesized a series of isoxazole derivatives, including those similar to this compound. These compounds were evaluated for their inhibitory effects on Mycobacterium tuberculosis, revealing promising results that indicate potential for further development as antitubercular drugs .

Case Study 2: Anti-inflammatory Mechanisms

A comparative study assessed the anti-inflammatory effects of various isoxazoles, highlighting the role of specific functional groups in modulating inflammatory responses. The findings suggested that compounds with similar structural features to this compound could effectively inhibit TNF-alpha production in macrophages, underscoring their therapeutic potential in inflammatory diseases .

Data Summary

Eigenschaften

IUPAC Name |

ethyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3Si/c1-5-12-9(11)7-6-8(13-10-7)14(2,3)4/h6H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJJRGMMFYOGJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.